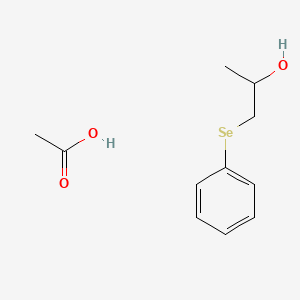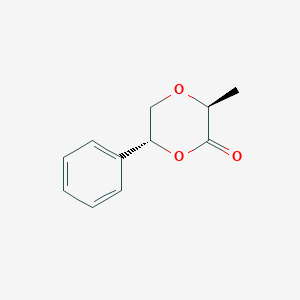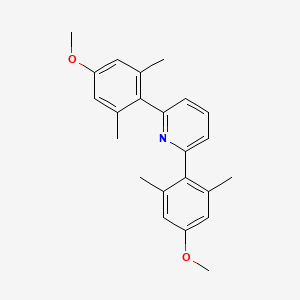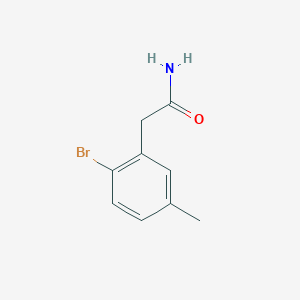
Acetic acid--1-(phenylselanyl)propan-2-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–1-(phenylselanyl)propan-2-ol (1/1) typically involves the reaction of phenylselenol with a suitable propan-2-ol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of acetic acid–1-(phenylselanyl)propan-2-ol (1/1) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–1-(phenylselanyl)propan-2-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid–1-(phenylselanyl)propan-2-ol (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid–1-(phenylselanyl)propan-2-ol (1/1) involves its interaction with molecular targets and pathways within biological systems. The phenylselanyl group is known to participate in redox reactions, which can modulate cellular oxidative stress levels. This compound may also interact with specific enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A related compound with a phenyl group attached to a propanone backbone.
1-Propanol: A simple alcohol with a similar propan-2-ol structure but lacking the phenylselanyl group.
Uniqueness
Acetic acid–1-(phenylselanyl)propan-2-ol (1/1) is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
834882-60-9 |
|---|---|
Molecular Formula |
C11H16O3Se |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
acetic acid;1-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C9H12OSe.C2H4O2/c1-8(10)7-11-9-5-3-2-4-6-9;1-2(3)4/h2-6,8,10H,7H2,1H3;1H3,(H,3,4) |
InChI Key |
RKUQDFXHDZMKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)



![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)

